3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one
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Overview
Description
3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one is a compound that features both an oxirane (epoxide) ring and an oxazolidinone ring. This unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic organic chemistry and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one typically involves the reaction of an appropriate oxirane precursor with an oxazolidinone derivative. One common method involves the reaction of epichlorohydrin with oxazolidinone under basic conditions to form the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize catalysts to enhance the reaction rate and selectivity. The use of activated clays or other solid acid catalysts has been reported to be effective in the polymerization and synthesis of such compounds .
Chemical Reactions Analysis
Types of Reactions
3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, amino alcohols, and various substituted oxazolidinones, depending on the specific reagents and conditions used .
Scientific Research Applications
3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby exerting their biological effects . The oxirane ring is particularly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(Oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde: This compound also contains an oxirane ring and is used in similar synthetic applications.
Spirocyclic oxindoles: These compounds feature a spirocyclic structure and are used in medicinal chemistry for their unique biological activities.
Uniqueness
3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one is unique due to the presence of both an oxirane and an oxazolidinone ring in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile building block in synthetic chemistry .
Properties
IUPAC Name |
3-(oxiran-2-ylmethyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-6-7(1-2-9-6)3-5-4-10-5/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTKGGHLZQXCTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CC2CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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